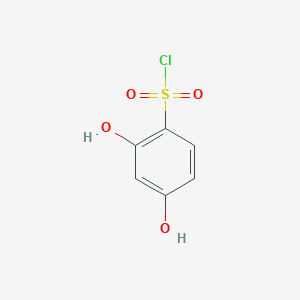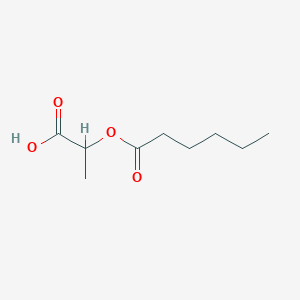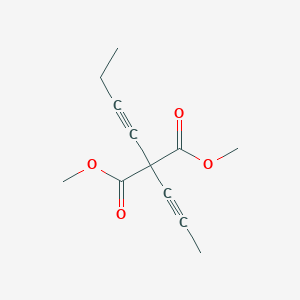![molecular formula C25H35NO B14269022 (E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine CAS No. 138313-26-5](/img/structure/B14269022.png)
(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine is an organic compound characterized by the presence of a dodecyloxy group attached to a phenyl ring, which is further connected to a phenylmethanimine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine typically involves the reaction of 4-(dodecyloxy)benzaldehyde with aniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst, often an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually refluxed in a solvent such as ethanol or methanol to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Introduction of halogen, nitro, or other functional groups on the phenyl rings.
Scientific Research Applications
(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. Additionally, the compound’s lipophilic dodecyloxy group facilitates its interaction with lipid membranes, potentially altering membrane properties and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[4-(Decyloxy)phenyl]-N-phenylmethanimine
- (E)-1-[4-(Octyloxy)phenyl]-N-phenylmethanimine
- (E)-1-[4-(Hexyloxy)phenyl]-N-phenylmethanimine
Uniqueness
(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine is unique due to its longer dodecyloxy chain, which imparts distinct physicochemical properties such as increased lipophilicity and potential for membrane interaction. This makes it particularly interesting for applications requiring enhanced membrane permeability or specific interactions with lipid environments.
Properties
CAS No. |
138313-26-5 |
|---|---|
Molecular Formula |
C25H35NO |
Molecular Weight |
365.6 g/mol |
IUPAC Name |
1-(4-dodecoxyphenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C25H35NO/c1-2-3-4-5-6-7-8-9-10-14-21-27-25-19-17-23(18-20-25)22-26-24-15-12-11-13-16-24/h11-13,15-20,22H,2-10,14,21H2,1H3 |
InChI Key |
CIWJZVLUVLKOHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


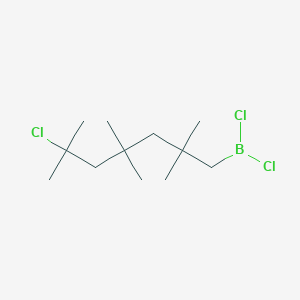
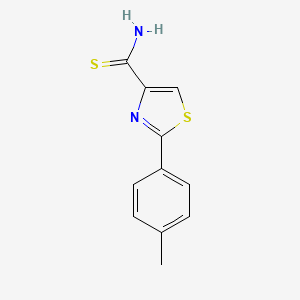
![2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14268946.png)
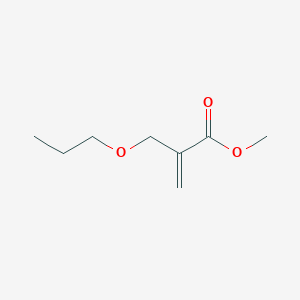
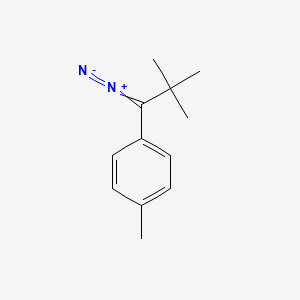
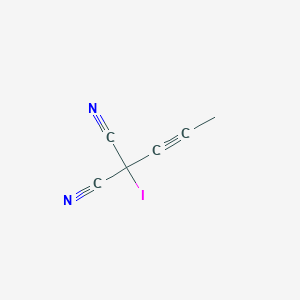

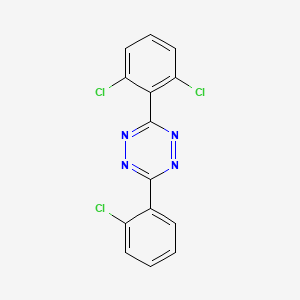
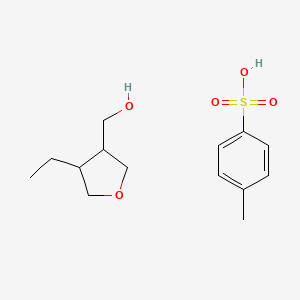
methanimine N-oxide](/img/structure/B14268980.png)

